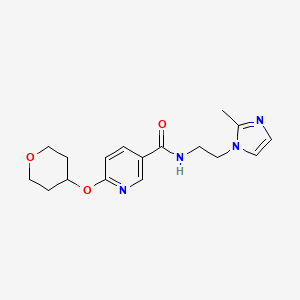

![molecular formula C21H26N4O4 B2837090 1-(3-methoxypropyl)-9-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902037-68-7](/img/structure/B2837090.png)

1-(3-methoxypropyl)-9-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

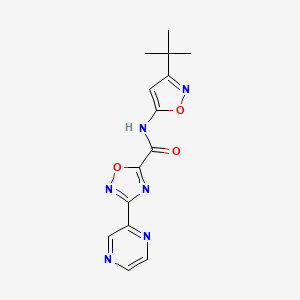

The compound is a derivative of pyrrolo[2,3-d]pyrimidine, which is a type of heterocyclic compound . Pyrrolo[2,3-d]pyrimidines are known to have various biological activities and are used in the development of several drugs .

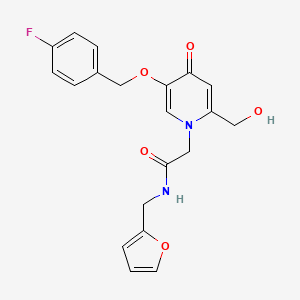

Molecular Structure Analysis

The compound contains a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring . It also has various substituents including a methoxypropyl group, a methyl group, a carboxamide group, and a tetrahydrofuran ring.科学的研究の応用

Synthesis and Biological Activities

The compound belongs to a class of chemicals that have been synthesized for exploring their potential pharmacological properties. For example, Abu-Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnagenone and khellinone, demonstrating anti-inflammatory and analgesic activities, and exhibiting significant inhibitory activity on COX-2 selectivity (Abu-Hashem, Al-Hussain, & Zaki, 2020). Bakhite, Al‐Sehemi, & Yamada (2005) explored the synthesis of novel pyrido and thieno pyrimidines, contributing to the diverse structural analogs that can be evaluated for various biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antifungal and Antiviral Properties

Hanafy (2011) discussed the synthesis of pyrido[2,3-d]pyrimidine derivatives showing significant antifungal activities, indicating the potential of these compounds in antimicrobial applications (Hanafy, 2011). Additionally, Saxena et al. (1990) synthesized analogues of sangivamycin and toyocamycin, demonstrating activity against human cytomegalovirus and herpes simplex virus type 1, further underscoring the therapeutic potential of such compounds (Saxena, Coleman, Drach, & Townsend, 1990).

作用機序

Target of Action

The primary target of this compound is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose . In the context of diabetes, increased α-amylase activity in the blood can contribute to the rapid breakdown of complex carbohydrates into glucose, causing a faster rise in blood glucose levels following a meal .

Mode of Action

The compound interacts with the α-amylase enzyme, inhibiting its activity . This interaction is believed to slow down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .

Biochemical Pathways

The inhibition of α-amylase activity affects the carbohydrate metabolism pathway. By reducing the activity of this enzyme, the breakdown of complex carbohydrates into glucose is slowed down. This leads to a more gradual increase in blood glucose levels, which can be beneficial in the management of diabetes .

Pharmacokinetics

The compound has demonstrated excellent antidiabetic action in vitro, with ic50 values in the 0252–0281 mM range . This suggests that the compound may have good bioavailability and efficacy.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of α-amylase activity. This results in a slower breakdown of complex carbohydrates, leading to a more gradual increase in blood glucose levels . This can help manage hyperglycemia in diabetic patients.

特性

IUPAC Name |

6-(3-methoxypropyl)-10-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4/c1-14-6-3-8-25-18(14)23-19-16(21(25)27)12-17(24(19)9-5-10-28-2)20(26)22-13-15-7-4-11-29-15/h3,6,8,12,15H,4-5,7,9-11,13H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDYWJYIZPWDHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCC4CCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methoxypropyl)-9-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

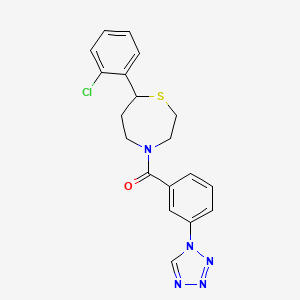

![N-[2-(4-chlorophenyl)ethyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837015.png)

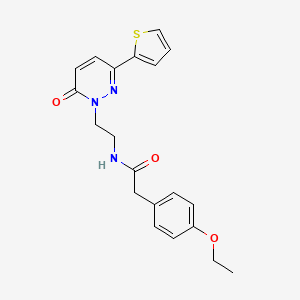

![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2837019.png)

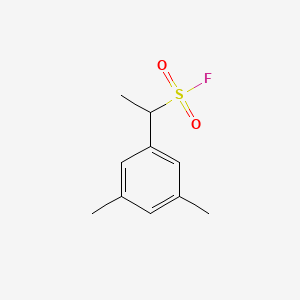

![N-benzyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2837025.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2837026.png)